

# Application Notes and Protocols for the Solid-Phase Peptide Synthesis of iRGD

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## Compound of Interest

Compound Name: *iRGD peptide*

Cat. No.: *B15604094*

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## Introduction

The internalizing RGD (iRGD) peptide, with the sequence Cys-Arg-Gly-Asp-Lys-Gly-Pro-Asp-Cys (CRGDKGPDC), is a tumor-penetrating peptide that has garnered significant interest in targeted drug delivery and cancer therapy. Its unique mechanism involves a dual-receptor binding process. Initially, the Arg-Gly-Asp (RGD) motif targets  $\alpha_v$  integrins, which are frequently overexpressed on tumor endothelial cells. Subsequent proteolytic cleavage within the tumor microenvironment exposes a C-terminal CendR (C-end Rule) motif (CRGDK/R). This motif then binds to neuropilin-1 (NRP-1), triggering an endocytic pathway that facilitates the penetration of the peptide and its conjugated cargo deep into the tumor tissue.[1] This enhanced permeability and retention effect makes iRGD a powerful tool for delivering therapeutic agents directly to tumor cells, thereby increasing efficacy and reducing systemic toxicity.

This document provides a detailed protocol for the chemical synthesis of iRGD using Fmoc-based solid-phase peptide synthesis (SPPS), a widely adopted and robust method for peptide production.[2][3] The protocol covers the linear assembly of the peptide chain, on-resin

cyclization to form the critical disulfide bridge, cleavage from the solid support, and subsequent purification and characterization.

## Quantitative Data Summary

The successful synthesis of iRGD can be evaluated by several key parameters. The following table summarizes typical quantitative data obtained for synthetic iRGD.

Parameter	Typical Value	Method of Analysis
Purity	>95% (typically ≥98%)	Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Molecular Weight (Monoisotopic)	947.3 g/mol	Mass Spectrometry (e.g., ESI-MS, MALDI-TOF)
Molecular Formula	C <sub>35</sub> H <sub>59</sub> N <sub>13</sub> O <sub>14</sub> S <sub>2</sub>	-
Overall Yield	10-20%	Calculated from initial resin loading

Note: The overall yield can vary significantly based on the scale of synthesis, efficiency of coupling and cyclization, and purification recovery.

## Experimental Protocols

### Materials and Reagents

- Resin: Rink Amide resin (100-200 mesh)
- Fmoc-Protected Amino Acids:
  - Fmoc-Cys(Trt)-OH
  - Fmoc-Arg(Pbf)-OH
  - Fmoc-Gly-OH
  - Fmoc-Asp(OtBu)-OH

- Fmoc-Lys(Boc)-OH
- Fmoc-Pro-OH
- Solvents:
  - N,N-Dimethylformamide (DMF) (Peptide synthesis grade)
  - Dichloromethane (DCM)
  - Piperidine
  - Diisopropylethylamine (DIPEA)
  - Methanol (MeOH)
  - Acetonitrile (ACN) (HPLC grade)
  - Deionized Water (HPLC grade)
  - Diethyl ether (anhydrous, cold)
- Reagents:
  - Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU
  - Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
  - Cyclization Reagent: Thallium(III) trifluoroacetate (Tl(TFA)<sub>3</sub>) or Iodine (I<sub>2</sub>)
  - Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H<sub>2</sub>O)
  - HPLC Mobile Phase A: 0.1% TFA in water
  - HPLC Mobile Phase B: 0.1% TFA in acetonitrile

## Linear Peptide Synthesis (Fmoc-SPPS)

This protocol outlines the manual synthesis of the linear iRGD precursor on Rink Amide resin. The synthesis proceeds from the C-terminus to the N-terminus.

- Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.
- First Amino Acid Coupling (Fmoc-Cys(Trt)-OH):
  - Drain the DMF from the swollen resin.
  - In a separate vial, pre-activate Fmoc-Cys(Trt)-OH (3 eq. relative to resin loading) with HBTU (2.95 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
  - Add the activated amino acid solution to the resin and agitate for 2 hours.
  - Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
- Fmoc Deprotection:
  - Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
  - Drain the solution.
  - Add fresh 20% piperidine in DMF and agitate for 15 minutes.
  - Wash the resin thoroughly with DMF (5x).
- Subsequent Amino Acid Couplings: Repeat the following steps for each subsequent amino acid in the iRGD sequence (Asp(OtBu), Pro, Gly, Lys(Boc), Asp(OtBu), Gly, Arg(Pbf), Cys(Trt)):
  - Pre-activation: In a separate vial, dissolve the Fmoc-amino acid (3 eq.) and HBTU (2.95 eq.) in DMF. Add DIPEA (6 eq.) to start the activation.
  - Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.
  - Washing: Wash the resin with DMF (3x).

- Fmoc Deprotection: Perform the two-step deprotection with 20% piperidine in DMF as described above.
- Washing: Wash the resin with DMF (5x) and DCM (3x).
- Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection to expose the N-terminal amine.

## On-Resin Cyclization (Disulfide Bond Formation)

- Trityl Group Removal:
  - Wash the dried peptidyl-resin with DCM.
  - Treat the resin with a solution of 95:2.5:2.5 TFA/TIS/H<sub>2</sub>O for 2 hours to selectively remove the Trityl protecting groups from the cysteine side chains.
- Resin Neutralization:
  - Wash the resin thoroughly with DCM (5x) and DMF (5x).
  - Neutralize the resin with 10% DIPEA in DMF (3x, 5 min each).
  - Wash the resin again with DMF (5x).
- Oxidation/Cyclization:
  - Suspend the resin in DMF.
  - Add Thallium(III) trifluoroacetate (Tl(TFA)<sub>3</sub>) (1.5 eq.) and agitate at room temperature for 1.5 hours. Monitor the reaction using Ellman's test for free thiols until completion.
  - Alternatively, treat the resin with 10 equivalents of iodine (I<sub>2</sub>) in DMF. Agitate the mixture for 40-60 minutes.
- Washing:
  - If using iodine, wash the resin with DMF (3x), 2% ascorbic acid in DMF (to quench excess iodine) (2x), DMF (5x), and finally DCM (3x).

- If using  $\text{Ti}(\text{TFA})_3$ , wash the resin thoroughly with DMF (6x) and DCM (6x).

## Cleavage and Deprotection

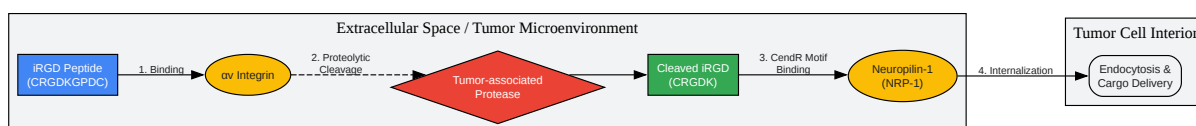
- Resin Preparation: Dry the cyclized peptide-resin under a stream of nitrogen.
- Cleavage: Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5%  $\text{H}_2\text{O}$ ) to the dry resin (approximately 10 mL per gram of resin).
- Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
- Peptide Precipitation:
  - Filter the resin and collect the filtrate containing the peptide.
  - Precipitate the crude peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.
- Isolation:
  - Centrifuge the suspension to pellet the peptide.
  - Decant the ether and wash the peptide pellet with cold ether twice more.
  - Dry the crude peptide pellet under vacuum.

## Purification and Analysis

- Purification:
  - Dissolve the crude peptide in a minimal amount of 50% Acetonitrile/Water with 0.1% TFA.
  - Purify the peptide using preparative Reverse-Phase HPLC (RP-HPLC) on a C18 column.
  - Use a linear gradient of mobile phase B (0.1% TFA in ACN) into mobile phase A (0.1% TFA in water). A typical gradient would be 5-45% B over 40 minutes.
  - Monitor the elution profile at 220 nm and collect the fractions corresponding to the major peak.

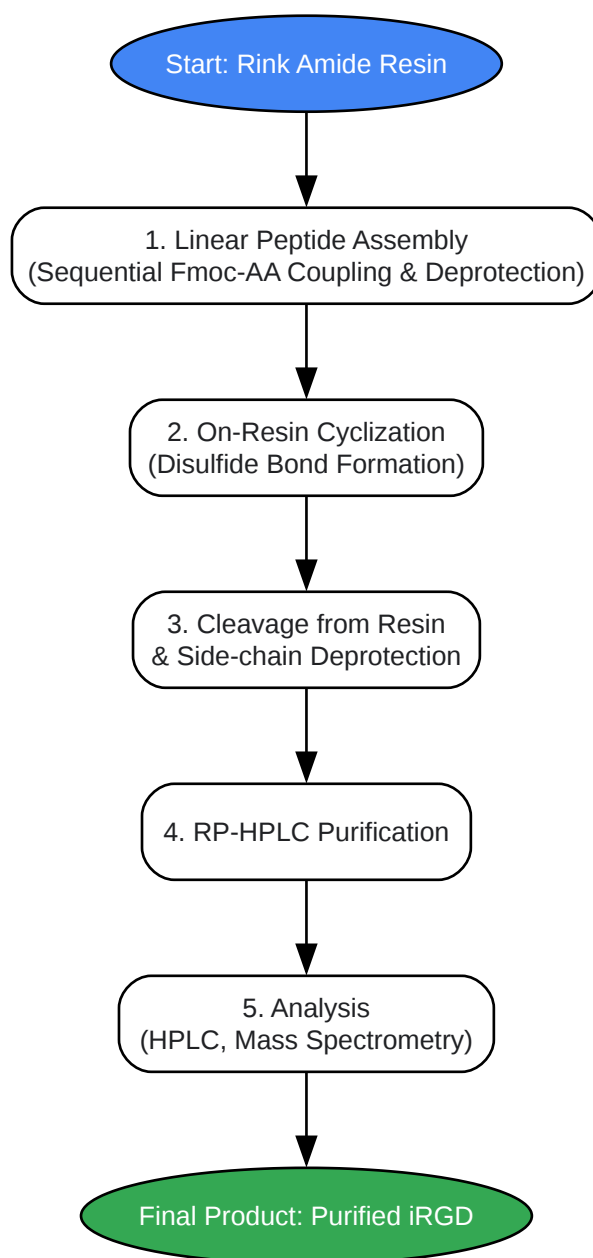
- Analysis:
  - Analyze the purity of the collected fractions by analytical RP-HPLC.
  - Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight (Expected  $[M+H]^+ \approx 948.03$ ).
- Lyophilization: Lyophilize the pure fractions to obtain the final **iRGD peptide** as a white fluffy powder.

## Visualizations



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Caption: The signaling pathway of the **iRGD peptide**.



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Caption: The experimental workflow for iRGD solid-phase peptide synthesis.

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